molecular formula C15H16N2O3S2 B2539786 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 946298-87-9

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2539786
CAS No.: 946298-87-9
M. Wt: 336.42
InChI Key: ZTYGSWNXVFLEMB-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of a quinoline derivative and a thiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps

    Preparation of Quinoline Derivative: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Introduction of Methanesulfonyl Group: The quinoline derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Coupling with Thiophene Carboxamide: The final step involves coupling the methanesulfonylated quinoline with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure may lend itself to applications in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-oxo-4H-chromene-2-carboxamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is unique due to the combination of the quinoline and thiophene moieties, which may confer distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-6-7-12(10-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYGSWNXVFLEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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